Cas no 1281488-46-7 (6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one)

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one structure
1281488-46-7 structure
商品名:6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one
CAS番号:1281488-46-7
MF:C7H11N3O
メガワット:153.181740999222
CID:5793099
PubChem ID:135597575

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 1281488-46-7
    • SCHEMBL14540108
    • 6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
    • AKOS012621792
    • EN300-1462054
    • 4(3H)-Pyrimidinone, 6-methyl-2-[(methylamino)methyl]-
    • 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C7H11N3O/c1-5-3-7(11)10-6(9-5)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)
    • InChIKey: MJFXOZXVIYMBFA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=C(C)N=C(CNC)N1

計算された属性

  • せいみつぶんしりょう: 153.090211983g/mol
  • どういたいしつりょう: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 53.5Ų

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Predicted)
  • ふってん: 246.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.38±0.50(Predicted)

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1462054-1.0g
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
1g
$857.0 2023-06-06
Enamine
EN300-1462273-500mg
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
500mg
$671.0 2023-09-29
Enamine
EN300-1462273-250mg
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
250mg
$642.0 2023-09-29
Enamine
EN300-1462054-10.0g
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
10g
$3683.0 2023-06-06
Enamine
EN300-1462054-0.5g
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
0.5g
$823.0 2023-06-06
Enamine
EN300-1462054-5.0g
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
5g
$2485.0 2023-06-06
Enamine
EN300-1462273-1000mg
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
1000mg
$699.0 2023-09-29
Enamine
EN300-1462273-2500mg
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
2500mg
$1370.0 2023-09-29
Enamine
EN300-1462054-2.5g
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
2.5g
$1680.0 2023-06-06
Enamine
EN300-1462273-10000mg
6-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
1281488-46-7
10000mg
$3007.0 2023-09-29

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one 関連文献

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1281488-46-7)

6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one, also known by its CAS number 1281488-46-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one make it an intriguing candidate for various drug discovery programs.

The core structure of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one is characterized by a dihydropyrimidinone ring with specific substituents. The presence of a methyl group at the 6-position and a methylamino group at the 2-position, along with the methyl substitution on the nitrogen atom, imparts unique chemical and biological properties to this compound. These structural elements contribute to its stability, solubility, and interactions with biological targets.

In recent years, significant progress has been made in understanding the biological activities of dihydropyrimidinones. Research has shown that compounds like 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. For instance, studies have demonstrated that certain dihydropyrimidinones can inhibit the activity of key enzymes involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.

The antiviral properties of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one have also been explored. In vitro experiments have shown that this compound can effectively inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral replication processes, such as DNA synthesis and protein synthesis. These findings suggest that 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one could be a valuable lead compound for the development of new antiviral drugs.

In the context of cancer research, dihydropyrimidinones have shown promise as potential anticancer agents. Studies have demonstrated that compounds like 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms underlying these effects include the modulation of cell cycle progression and the induction of DNA damage. These findings highlight the potential of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one have also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicity studies have indicated that 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one is well-tolerated at therapeutic doses.

To further explore the therapeutic potential of 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one, ongoing clinical trials are being conducted to evaluate its safety and efficacy in various disease conditions. These trials are designed to provide comprehensive data on the compound's performance in human subjects and to identify any potential side effects or limitations.

In conclusion, 6-methyl-2-(methylamino)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1281488-46-7) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd